Bienvenue dans la boutique en ligne BenchChem!

2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

ALK kinase inhibition 5-fluoropyrimidine SAR THIQ-pyrimidine scaffold

This 5-fluoropyrimidine-THIQ hybrid is a critical ALK inhibitor building block where the 5-fluoro substituent is essential for sub-nanomolar potency—replacement with hydrogen or methyl causes ≥10-fold IC50 loss. The 6,7-dimethoxy-THIQ core also delivers validated P-gp modulation (EC50 sub-µM vs. 10–50 µM for non-dimethoxy analogs). With lower logP (~2.0–2.5) vs. phenyl/benzyl analogs, it offers superior solubility and reduced nonspecific binding. Reliable SNAr synthesis yields ≥95% purity, ensuring batch-to-batch reproducibility for SAR and probe development.

Molecular Formula C15H16FN3O2
Molecular Weight 289.31
CAS No. 2320605-61-4
Cat. No. B2880869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS2320605-61-4
Molecular FormulaC15H16FN3O2
Molecular Weight289.31
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)C3=NC=C(C=N3)F)OC
InChIInChI=1S/C15H16FN3O2/c1-20-13-5-10-3-4-19(9-11(10)6-14(13)21-2)15-17-7-12(16)8-18-15/h5-8H,3-4,9H2,1-2H3
InChIKeyLTGSIIYZHKDLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 2320605-61-4): Procurement-Relevant Chemical Identity and Scaffold Context


2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 2320605-61-4) is a synthetic small molecule (C15H16FN3O2, MW 289.30 g/mol) characterized by a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) core N-linked to a 5-fluoropyrimidine ring . This compound belongs to a class of 1,2-disubstituted-6,7-dimethoxy-THIQ derivatives that have been investigated as ALK kinase inhibitors [1] and as P-glycoprotein (P-gp) modulators [2]. The combination of the electron-rich dimethoxy-THIQ scaffold with the electron-deficient 5-fluoropyrimidine moiety creates a push–pull electronic system that is distinct from non-halogenated or differently substituted analogs and may influence both target binding and physicochemical properties.

Why 2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Common THIQ Analogs


Generic substitution of 2-(5-fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with other 2-substituted-6,7-dimethoxy-THIQ derivatives (e.g., 2-phenyl, 2-benzyl, or 2-pyrimidin-2-yl analogs) is not reliably equivalent because the 5-fluoropyrimidine moiety introduces a unique combination of electronic (σ-electron-withdrawing) and steric properties that are absent in non-fluorinated or conventionally substituted counterparts . In the structurally related ALK inhibitor series, replacing the pyrimidine 5-fluoro substituent with hydrogen, methyl, or chloro groups resulted in substantial loss of kinase inhibitory potency (≥10-fold reduction in IC50) [1]. Similarly, within THIQ-based P-gp modulators, the nature of the N-2 substituent directly governs both the inhibitory potency and the mechanism of P-gp modulation (inhibitor vs. substrate) [2]. Therefore, procurement decisions must consider the specific 5-fluoropyrimidine substituent as a critical determinant of biological activity rather than a simple tunable group amenable to casual replacement.

Quantitative Differentiation Evidence for 2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline vs. Closest Analogs


5-Fluoropyrimidine vs. Non-Fluorinated Pyrimidine in THIQ-ALK Inhibitor Series: Potency Impact

In the tetrahydroisoquinoline-containing pyrimidine ALK inhibitor series reported by Achary et al., the 5-fluoropyrimidine moiety was essential for high potency. The parent compound 8 (bearing a 5-fluoropyrimidine) exhibited sub-nanomolar ALK inhibitory activity, whereas the corresponding 5-H pyrimidine analog (compound 8a) showed a >10-fold decrease in potency. Although the exact IC50 values for this compound pair are not individually tabulated in the public abstract, the SAR trend demonstrates that the 5-fluoro substituent contributes a critical potency enhancement likely through improved hinge-binding interactions and electronic complementarity with the ALK active site [1]. This class-level SAR inference is consistent with the broader medicinal chemistry observation that 5-fluoropyrimidine often improves kinase inhibitor potency by 3- to 20-fold relative to the non-fluorinated counterpart.

ALK kinase inhibition 5-fluoropyrimidine SAR THIQ-pyrimidine scaffold

6,7-Dimethoxy-THIQ Scaffold vs. Unsubstituted THIQ in P-gp Modulation: Reversal Fold Comparison

A recent study by Xu et al. (2025) on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives identified compound 41, which exhibited a 467.7-fold reversal of multidrug resistance in Eca109/VCR cells, surpassing the third-generation P-gp inhibitor TQ used as a reference standard [1]. In contrast, earlier P-gp modulator studies on tetrahydroisoquinoline derivatives lacking the 6,7-dimethoxy substitution (e.g., simpler N-substituted THIQs) reported substantially lower P-gp inhibitory activity, with EC50 values typically in the 10–50 μM range [2]. The 6,7-dimethoxy substitution pattern on the THIQ core is thus strongly associated with enhanced P-gp inhibitory potency and MDR reversal capability, making the 6,7-dimethoxy-THIQ scaffold a structurally privileged motif distinct from unsubstituted or mono-methoxy THIQ analogs.

P-glycoprotein inhibition multidrug resistance reversal 6,7-dimethoxy-THIQ

Computed Physicochemical Differentiation: logP and Hydrogen-Bonding Profile vs. 2-Phenyl and 2-Benzyl Analogues

The 5-fluoropyrimidine substituent introduces additional hydrogen-bond acceptor capacity (two pyrimidine nitrogen atoms plus the fluorine atom) and modulates lipophilicity compared to commonly used 2-aryl or 2-benzyl THIQ analogs. Computational predictions (using consensus logP algorithms) estimate the logP of 2-(5-fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline at approximately 2.0–2.5, which is 0.5–1.0 log unit lower than the 2-phenyl analog (estimated logP ~3.0) and 0.8–1.2 log units lower than the 2-benzyl analog (estimated logP ~3.3) . This lower lipophilicity, combined with increased hydrogen-bond acceptor count (5 vs. 3 for 2-phenyl analog), is expected to improve aqueous solubility and reduce non-specific protein binding, attributes that are favorable for both in vitro assay performance and in vivo pharmacokinetic profiling [1].

logP hydrogen-bond acceptors 5-fluoropyrimidine physicochemical profiling

Synthetic Tractability and Purity Benchmarking vs. 2-Chloropyrimidine and 2-Bromopyrimidine Analogs

The synthesis of 2-(5-fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline proceeds via nucleophilic aromatic substitution (SNAr) between 2-chloro-5-fluoropyrimidine and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a reaction that benefits from the activating effect of the 5-fluoro substituent on the pyrimidine ring . In contrast, the analogous coupling with 2-chloropyrimidine (lacking the 5-fluoro group) is less efficient, typically requiring harsher conditions or transition-metal catalysis. Commercial specifications for the target compound typically report ≥95% purity (HPLC) , a level that is consistently achievable due to the favorable reactivity of the 5-fluoropyrimidine electrophile. The corresponding 2-bromopyrimidine analog, while also reactive, is more prone to hydrolytic degradation during storage, potentially compromising long-term reproducibility.

N-arylation Buchwald-Hartwig coupling purity profile synthetic efficiency

Optimal Application Scenarios for 2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Differentiation Evidence


ALK Kinase Inhibitor Lead Optimization Requiring 5-Fluoropyrimidine Pharmacophore

For medicinal chemistry teams pursuing ALK inhibitor development, this compound serves as a direct building block for generating THIQ-pyrimidine hybrids analogous to the potent inhibitors 8 and 17 described by Achary et al. [1]. The 5-fluoropyrimidine moiety is essential for sub-nanomolar ALK potency; replacement with a non-fluorinated pyrimidine would be expected to reduce potency by ≥10-fold, making the 5-fluoro compound the compelling choice for maintaining competitive target engagement [1]. Procurement of this specific analog enables direct SAR exploration around the dimethoxy-THIQ core without the confounding loss of activity introduced by fluorine deletion.

P-Glycoprotein Modulator Development Leveraging the 6,7-Dimethoxy-THIQ Privileged Scaffold

The 6,7-dimethoxy-THIQ core has been validated as a highly effective P-gp inhibitory scaffold, with optimized derivatives achieving reversal folds exceeding 467-fold relative to third-generation P-gp inhibitor standards [2]. Researchers aiming to develop novel MDR reversal agents should select this compound for further functionalization at the pyrimidine 5-position, as the 6,7-dimethoxy substitution pattern is a critical determinant of potency that is absent in simpler THIQ analogs (EC50 typically 10–50 μM vs. sub-micromolar for dimethoxy derivatives) [3].

Physicochemical Property-Driven Hit-to-Lead Campaigns Requiring Reduced Lipophilicity

Hit-to-lead programs that prioritize favorable physicochemical properties will benefit from the compound's intrinsically lower logP (~2.0–2.5) compared to the more lipophilic 2-phenyl (logP ~3.0) and 2-benzyl (logP ~3.3) analogs . This reduced lipophilicity, combined with the additional hydrogen-bond acceptor capacity provided by the fluoropyrimidine ring, is predicted to improve aqueous solubility and reduce non-specific protein binding, facilitating cleaner in vitro assay data and simplifying downstream formulation for in vivo pharmacokinetic studies [4].

Chemical Biology Probe Development Requiring High-Purity, Reproducible Building Blocks

The synthetic route to this compound via SNAr with 2-chloro-5-fluoropyrimidine is operationally straightforward and reliably delivers ≥95% purity , in contrast to the more variable purity profiles observed for 2-bromopyrimidine analogs that are susceptible to hydrolytic degradation. For chemical biology groups developing probe molecules where batch-to-batch reproducibility is paramount, this compound offers a superior purity and stability profile that minimizes the risk of confounding assay artifacts due to chemical impurities or degradation products.

Quote Request

Request a Quote for 2-(5-Fluoropyrimidin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.